molecular formula C15H17NOS2 B2462372 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide CAS No. 1251577-92-0

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2462372
CAS RN: 1251577-92-0
M. Wt: 291.43
InChI Key: WSHXMMHEKMXKQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a two-step process. In this process, 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .


Molecular Structure Analysis

The molecular weight of 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide is 291.43. More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.


Chemical Reactions Analysis

The chemical reactivity of similar compounds facilitates the synthesis of diverse heterocyclic derivatives, such as pyrazole, thiazole, thiadiazole, and thiophene . This underscores the chemical versatility and potential utility in medicinal chemistry and drug design .

Scientific Research Applications

Antimicrobial Activity

Research on structurally similar compounds to 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide has shown promising antimicrobial properties. Studies have demonstrated that certain acetamide derivatives exhibit significant antimicrobial activity. For instance, novel sulphonamide derivatives have displayed good antimicrobial activity, with specific compounds showing high activity against various strains (Fahim & Ismael, 2019).

Antitumor Activity

The exploration of acetamide derivatives for antitumor activity has yielded positive results. Research has identified that some benzothiazole derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines. This includes compounds that demonstrated significant efficacy in vitro against human tumor cell lines derived from nine neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition

The inhibition of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) is a potential therapeutic approach for treating diseases involving ACAT-1 overexpression. Compounds structurally related to 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide, such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, have been identified as potent inhibitors of human ACAT-1, exhibiting significant selectivity over ACAT-2 (Shibuya et al., 2018).

Chemoselective Synthesis

The chemoselective synthesis of intermediates for antimalarial drugs has been another application of acetamide derivatives. Research has demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using specific catalysts, which is a crucial step in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Insecticidal Properties

Certain acetamide derivatives have been assessed for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. Innovative heterocycles incorporating a thiadiazole moiety have shown promising results in this area, highlighting the potential for developing new insecticidal compounds (Fadda et al., 2017).

properties

IUPAC Name

2-benzylsulfanyl-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c17-15(16-8-6-14-7-9-18-10-14)12-19-11-13-4-2-1-3-5-13/h1-5,7,9-10H,6,8,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHXMMHEKMXKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide

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